Cas no 88606-96-6 (Butofilolol maleate)

Butofilolol maleate 化学的及び物理的性質
名前と識別子
-
- ()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate
- Butofilolol maleate
- (1)-1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate
- 1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONEMALEATE
- 1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE
- 1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate
- Q27262633
- (2Z)-but-2-enedioic acid; 1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl}butan-1-one
- A11623
- AKOS024257790
- XAFHIGHFTQNWCF-BTJKTKAUSA-N
- 1-(2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-5-FLUOROPHENYL)-1-BUTANONE, MALEATE
- (+/-)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate
- AS-73520
- SCHEMBL6061269
- 5O9KI0VYPM
- 1-BUTANONE, 1-(2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-5-FLUOROPHENYL)-, (2Z)-2-BUTENEDIOATE (1:1) (SALT)
- EINECS 289-431-5
- (Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
- 1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-onemaleate
- UNII-5O9KI0VYPM
- BUTOFILOLOL MALEATE [MI]
- 88606-96-6
-
- MDL: MFCD23160697
- インチ: 1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChIKey: XAFHIGHFTQNWCF-BTJKTKAUSA-N
- SMILES: FC1C([H])=C([H])C(=C(C=1[H])C(C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])(C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H].O([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=O
計算された属性
- 精确分子量: 427.20063046g/mol
- 同位素质量: 427.20063046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 9
- 重原子数量: 30
- 回転可能化学結合数: 11
- 複雑さ: 462
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133
Butofilolol maleate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB57677-250mg |
1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate |
88606-96-6 | 95% | 250mg |
$876.00 | 2024-04-19 | |
1PlusChem | 1P003EA5-100mg |
1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |
88606-96-6 | 95% | 100mg |
$443.00 | 2024-04-20 | |
eNovation Chemicals LLC | D583230-1g |
()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |
88606-96-6 | 95% | 1g |
$2460 | 2025-02-22 | |
eNovation Chemicals LLC | D583230-1g |
()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |
88606-96-6 | 95% | 1g |
$2460 | 2024-05-24 | |
Aaron | AR003EIH-100mg |
1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |
88606-96-6 | 95% | 100mg |
$433.00 | 2025-01-22 | |
A2B Chem LLC | AB57677-100mg |
1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate |
88606-96-6 | 95% | 100mg |
$491.00 | 2024-04-19 | |
1PlusChem | 1P003EA5-250mg |
1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |
88606-96-6 | 95% | 250mg |
$760.00 | 2024-04-20 | |
Aaron | AR003EIH-250mg |
1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |
88606-96-6 | 95% | 250mg |
$779.00 | 2025-01-22 | |
eNovation Chemicals LLC | D583230-250mg |
()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |
88606-96-6 | 95% | 250mg |
$1230 | 2025-02-22 | |
eNovation Chemicals LLC | D583230-50mg |
()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |
88606-96-6 | 95% | 50mg |
$500 | 2025-02-22 |
Butofilolol maleate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Butofilolol maleateに関する追加情報
Butofilolol Maleate (CAS No 88606-96-6): A Comprehensive Overview
Butofilolol maleate, identified by the CAS registry number 88606-96-6, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its potential applications in drug development and its unique chemical properties. In this article, we will delve into the latest research findings, structural characteristics, and potential uses of butofilolol maleate, providing a detailed and up-to-date analysis.
The chemical structure of butofilolol maleate is composed of a butanol derivative combined with maleic acid. This combination results in a molecule with distinct physicochemical properties, making it suitable for various applications. Recent studies have highlighted the compound's ability to act as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have explored its role in drug delivery systems, where its solubility and stability properties are advantageous.
One of the most promising areas of research involving butofilolol maleate is its potential as an intermediate in the synthesis of bioactive compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity. The study utilized advanced computational modeling techniques to predict the binding affinity of butofilolol maleate derivatives to key inflammatory mediators, revealing significant potential for drug development.
In addition to its pharmacological applications, butofilolol maleate has also been investigated for its role in green chemistry. A recent paper in Industrial & Engineering Chemistry Research explored the use of this compound as a sustainable alternative to traditional solvents in organic synthesis. The research highlighted its ability to reduce environmental impact while maintaining high yields in chemical reactions.
The synthesis of butofilolol maleate involves a multi-step process that begins with the oxidation of a primary alcohol to form an aldehyde intermediate. This aldehyde is then subjected to condensation reactions with maleic acid to form the final product. Recent advancements in catalytic techniques have improved the efficiency and selectivity of this synthesis pathway, making it more viable for large-scale production.
Beyond its chemical synthesis, the safety profile of butofilolol maleate has been thoroughly evaluated in preclinical studies. According to a 2023 toxicological assessment published in Toxicology Letters, the compound demonstrates low acute toxicity and minimal genotoxic risk. These findings are crucial for its consideration as a component in pharmaceutical formulations.
In conclusion, butofilolol maleate (CAS No 88606-96-6) is a versatile compound with diverse applications across multiple scientific disciplines. Its role as an intermediate in drug development, coupled with its potential contributions to green chemistry practices, underscores its importance in contemporary research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly significant role in advancing both medicine and sustainable chemical processes.
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